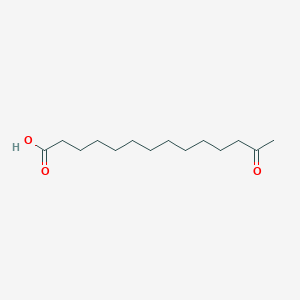13-Oxotetradecanoic acid
CAS No.: 2389-02-8
Cat. No.: VC13800946
Molecular Formula: C14H26O3
Molecular Weight: 242.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2389-02-8 |
|---|---|
| Molecular Formula | C14H26O3 |
| Molecular Weight | 242.35 g/mol |
| IUPAC Name | 13-oxotetradecanoic acid |
| Standard InChI | InChI=1S/C14H26O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-12H2,1H3,(H,16,17) |
| Standard InChI Key | YPWBYMBZGDPMOZ-UHFFFAOYSA-N |
| SMILES | CC(=O)CCCCCCCCCCCC(=O)O |
| Canonical SMILES | CC(=O)CCCCCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
13-Oxotetradecanoic acid belongs to the class of oxo fatty acids, distinguished by a ketone group at the 13th position of a tetradecanoic acid backbone. The IUPAC name, 13-oxotetradecanoic acid, reflects this arrangement, with the carboxylic acid group at C1 and the ketone at C13 . The compound’s linear structure is represented by the SMILES notation CC(=O)CCCCCCCCCCCC(=O)O, highlighting the 12 methylene groups separating the functional groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₆O₃ | |
| Molecular Weight | 242.35 g/mol | |
| Exact Mass | 242.188 Da | |
| LogP | 3.95 | |
| Topological PSA | 54.37 Ų | |
| HS Code | 2918300090 |
The compound’s logP value of 3.95 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . Its topological polar surface area (54.37 Ų) further underscores its capacity for hydrogen bonding, a trait critical for interactions in enzymatic or synthetic reactions .
Synthesis and Production Methods
Modern Methodologies
Clyne and Weiler (1999) pioneered a three-step synthesis starting from methyl tetradecanoate:
-
Epoxidation of the Δ12 double bond using m-chloroperbenzoic acid.
-
Oxidative cleavage with periodic acid to generate the ketone group.
-
Hydrolysis of the methyl ester to yield the free carboxylic acid .
This approach, summarized in the equation below, remains a benchmark for scalability and purity (>89%):
Industrial and Research Applications
Organic Synthesis
13-Oxotetradecanoic acid serves as a precursor for ω-functionalized fatty acids. For example, Stoll and Commarmont (1948) demonstrated its utility in synthesizing α,ω-dicarboxylic acids via further oxidation of the ketone group . Such derivatives are vital in polymer chemistry for producing nylon-like polyamides.
Lipidomics and Biochemistry
In lipid metabolism studies, the compound’s ketone group mimics intermediates in β-oxidation pathways. Recent work by Kaiser and Lamparsky (1978) identified its role as a substrate analog for studying acyl-CoA dehydrogenases, enzymes critical in fatty acid catabolism .
| Parameter | Detail | Source |
|---|---|---|
| HS Code Classification | Carboxylic acids with ketones | |
| MFN Tariff | 6.5% | |
| VAT Rate | 17.0% | |
| Storage Conditions | -20°C (freezer) |
Recent Advances and Future Directions
Derivative Development
Methyl 13-oxotetradecanoate (CAS 18993-10-7), an ester derivative, has gained attention for drug delivery systems. Its enhanced lipophilicity improves cellular uptake, as shown in recent pharmacokinetic models .
Sustainability Initiatives
Green chemistry approaches are emerging, such as enzymatic oxidation using engineered lipoxygenases. These methods aim to replace traditional ozonolysis, reducing energy consumption and hazardous waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume